3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide is a structurally complex heterocyclic compound featuring a quinazolinone core fused with a thiazole ring and a pyridine substituent. The compound’s unique architecture—combining a planar quinazolinone system with a conjugated thiazole-pyridine moiety—suggests enhanced π-π stacking interactions and improved binding affinity to biological targets compared to simpler analogs.
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-17(23-19-22-16(11-27-19)15-7-3-4-9-20-15)8-10-24-12-21-14-6-2-1-5-13(14)18(24)26/h1-7,9,11-12H,8,10H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVNJWDDOACDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step often involves coupling the quinazolinone and thiazole intermediates with a pyridine derivative under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyridine rings.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with such structures can act as ligands in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors or other advanced materials.
Biology and Medicine
Anticancer Agents: Quinazolinone derivatives are often explored for their anticancer properties.
Antimicrobial Agents: Thiazole-containing compounds can exhibit antimicrobial activity.
Industry
Pharmaceuticals: Potential use in drug development.
Agriculture: Possible applications as agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an anticancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, DNA, or other cellular proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis with two related compounds from the provided evidence:
Table 1: Structural and Analytical Comparison
Key Findings
Structural Diversity: The target compound’s quinazolinone-thiazole-pyridine hybrid distinguishes it from analogs like the thiazolidinone-based compound in and the pyrazole-containing derivative in . The pyridine substituent may enhance solubility and target specificity compared to chlorophenyl or diphenyl groups .
Synthetic Complexity :
- Both analogs in and rely on Claisen-Schmidt condensations for chalcone synthesis, followed by cyclization. However, the target compound’s synthesis likely requires additional steps to incorporate the pyridinyl-thiazole moiety, which could impact yield and scalability .
This limits direct comparisons of electronic environments or conformational stability.
Bioactivity Potential: Compounds with thioxo-thiazolidinone groups () exhibit antimicrobial activity, while pyrazole-quinazolinone hybrids () show kinase inhibition. The target compound’s bioactivity profile remains speculative but could combine these mechanisms due to its hybrid structure .
Research Implications
The lack of published data on this compound highlights critical research gaps:
- Synthetic Optimization : Development of regioselective methods to assemble its complex scaffold.
- Spectroscopic Characterization : Urgent need for 1HNMR/13CNMR data to confirm stereochemistry and purity.
- Biological Screening: Comparative studies against analogs to evaluate enhanced or novel pharmacological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
